Astin B
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Overview
Description
Astin B is a cyclic pentapeptide isolated from the medicinal herb Aster tataricus. This compound is known for its unique structure and biological activities, including its ability to induce apoptosis and autophagy in human hepatic cells . This compound is structurally similar to cyclochlorotine, a well-known hepatotoxic mycotoxin .
Mechanism of Action
Target of Action
Astin B, a cyclic pentapeptide isolated from Aster tataricus, primarily targets human hepatic L-02 cells . The compound’s hepatotoxic effects are primarily mediated by apoptosis in a mitochondria/caspase-dependent manner .
Mode of Action
This compound provokes oxidative stress-associated inflammation in hepatocytes . This is evidenced by increased levels of reactive oxygen species (ROS), reduced contents of intracellular glutathione (GSH), and enhanced phosphorylation of c-Jun N-terminal kinase (JNK) . Furthermore, the mitochondria-dependent apoptosis is evidenced by the depolarization of the mitochondrial membrane potential, the release of cytochrome c into cytosol, the increased ratio of Bax/Bcl-2, and the increased activities of caspases-9 and -3 .
Biochemical Pathways
The biochemical pathways affected by this compound involve oxidative stress and inflammation, as well as apoptosis and autophagy . This compound increases ROS levels and reduces GSH contents, leading to oxidative stress . It also enhances the phosphorylation of JNK, contributing to inflammation . In terms of apoptosis, this compound causes the depolarization of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, an increased Bax/Bcl-2 ratio, and increased activities of caspases-9 and -3 . This compound also induces autophagy in L-02 cells, characterized by increased LC3-II and decreased p62 expression .
Result of Action
The result of this compound’s action is primarily hepatotoxicity, both in vitro and in vivo . Hepatic injury is primarily mediated by apoptosis in a mitochondria/caspase-dependent manner . Interestingly, this compound treatment also induces autophagy in L-02 cells, which is a protective mechanism used to protect cells from apoptosis .
Action Environment
It is known that this compound is orally active , suggesting that it is stable in the gastrointestinal environment
Biochemical Analysis
Biochemical Properties
Astin B interacts with various biomolecules, including enzymes and proteins, to exert its effects. It provokes oxidative stress-associated inflammation in hepatocytes, as evidenced by increased levels of reactive oxygen species (ROS), reduced contents of intracellular glutathione (GSH), and enhanced phosphorylation of c-Jun N-terminal kinase (JNK) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In L-02 cells, this compound induces autophagy, characterized by acidic-vesicle fluorescence, increased LC3-II, and decreased p62 expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Astin B is typically isolated from Aster tataricus through a toxicity-guided isolation method. The process involves extracting the herb with suitable solvents, followed by chromatographic separation to purify the compound
Chemical Reactions Analysis
Astin B undergoes several types of chemical reactions, including:
Substitution: this compound can participate in substitution reactions, particularly involving its halogenated components.
Common reagents and conditions used in these reactions include oxidative agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Astin B has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique structure and reactivity, providing insights into the behavior of cyclic pentapeptides.
Biology: The compound is used to study apoptosis and autophagy mechanisms in human hepatic cells.
Industry: While industrial applications are limited, this compound’s unique properties make it a subject of interest for developing new therapeutic agents.
Comparison with Similar Compounds
Astin B is structurally similar to cyclochlorotine, a hepatotoxic mycotoxin . Other similar compounds include:
Cyclochlorotine: Known for its hepatotoxic effects, similar to this compound.
Astin A and Astin C: Other members of the astin family, which share similar structural features and biological activities.
This compound stands out due to its potent ability to induce both apoptosis and autophagy, making it a unique compound for research in cell death mechanisms and potential therapeutic applications .
Properties
IUPAC Name |
17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Cl2N5O7/c1-3-15-25(39)32-10-14(26)19(27)21(32)24(38)31-20(12(2)34)23(37)30-17(11-33)22(36)29-16(9-18(35)28-15)13-7-5-4-6-8-13/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQILVZOWLYBPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CC(C(C2C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)N1)C3=CC=CC=C3)CO)C(C)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.